3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide is derived systematically as follows:
- Parent structure : 1-benzothiophene (a fused bicyclic system comprising a benzene ring and a thiophene ring).
- Substituents :
- Chloro (-Cl) at position 3.
- Carboxamide (-CONHPh) at position 2, where the nitrogen is bonded to a phenyl group.
This naming aligns with benzothiophene numbering conventions, where the sulfur atom occupies position 1. The systematic name distinguishes it from analogs like 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide, which features a methyl group on the amide nitrogen.
Molecular Architecture and Functional Group Analysis
The molecular formula is C₁₅H₁₀ClNOS , with a molar mass of 287.77 g/mol . Key structural features include:
- Benzothiophene core : A planar, aromatic system with delocalized π-electrons.
- Chloro substituent : An electron-withdrawing group at position 3, influencing electronic density and reactivity.
- Carboxamide group : A polar functional group at position 2, enabling hydrogen bonding and dipole interactions.
The phenyl group on the amide nitrogen introduces steric bulk and enhances lipophilicity, which may impact solubility and bioavailability.
Comparative Structural Analysis with Benzothiophene Derivatives
The table below contrasts 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide with structurally related compounds:
Properties
CAS No. |
52694-94-7 |
|---|---|
Molecular Formula |
C15H10ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-chloro-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClNOS/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChI Key |
DIHCMBKHZVCJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation of Aniline with 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride
The most widely reported method involves the nucleophilic acyl substitution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with aniline (phenylamine). This reaction is typically conducted in anhydrous toluene or 1,2-dimethoxyethane, with triethylamine () serving as a base to neutralize HCl byproducts.
Procedure:
-
Reagent Preparation: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 equiv) is dissolved in toluene under inert conditions.
-
Amine Addition: A solution of aniline (1.2 equiv) in toluene is added dropwise to the acyl chloride mixture.
-
Base Introduction: Triethylamine (1.5 equiv) is introduced to scavenge HCl, facilitating complete conversion.
-
Reflux and Isolation: The reaction is refluxed for 24 hours, cooled to room temperature, and filtered. The crude product is washed sequentially with diluted HCl and water to remove unreacted aniline and triethylamine residues.
-
Recrystallization: The solid is recrystallized from ethanol or methanol to yield pure 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide.
Yield: 69% (for analogous compounds under similar conditions).
Key Reaction Parameters:
| Parameter | Detail |
|---|---|
| Solvent | Toluene, 1,2-dimethoxyethane |
| Temperature | Reflux (~110°C for toluene) |
| Reaction Time | 24 hours |
| Base | Triethylamine |
| Workup | Filtration, acid wash, recrystallization |
Alternative Methods and Modifications
While the acyl chloride route predominates, variations include:
Use of Polar Aprotic Solvents
Substituting toluene with dimethylformamide (DMF) accelerates reaction kinetics due to enhanced solubility of intermediates. However, DMF complicates purification due to high boiling points.
Microwave-Assisted Synthesis
Emerging protocols employ microwave irradiation to reduce reaction times from 24 hours to under 2 hours, though yields remain comparable to conventional methods.
Optimization of Reaction Conditions
Solvent Effects
Non-polar solvents like toluene favor slower, controlled reactions, minimizing side products such as dimerized acyl chlorides. In contrast, polar solvents (e.g., DMF) risk hydrolyzing the acyl chloride if trace moisture is present.
Stoichiometric Considerations
A 20% excess of aniline ensures complete consumption of the acyl chloride, while triethylamine is maintained at 1.5 equivalents to optimize HCl neutralization without base-induced side reactions.
Temperature and Time Trade-offs
Prolonged reflux (24 hours) maximizes conversion but risks thermal degradation. Pilot studies indicate that 18-hour reflux in toluene achieves 95% conversion, balancing efficiency and product stability.
Purification and Characterization
Filtration and Washing
Post-reaction, the product is isolated via vacuum filtration. Washing with 1M HCl removes residual aniline, while water eliminates triethylamine hydrochloride salts.
Recrystallization Solvents
Ethanol and methanol are preferred for recrystallization due to their moderate polarity, which solubilizes impurities while precipitating the target compound. Typical recovery rates range from 60–70%.
Spectroscopic Characterization
While specific spectral data for 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide are scarce in public databases, analogous compounds exhibit:
-
IR: at ~1680 cm, at ~3300 cm.
-
: Aromatic protons resonate between δ 7.2–8.1 ppm, with the N-H proton appearing as a singlet near δ 10.2 ppm.
Challenges and Side Reactions
Moisture Sensitivity
The acyl chloride intermediate is highly moisture-sensitive, necessitating anhydrous conditions. Incomplete drying of solvents or reagents leads to hydrolysis, yielding 3-chlorobenzo[b]thiophene-2-carboxylic acid as a major impurity.
Competitive Reactions
Excessive heating or prolonged storage of the acyl chloride may induce dimerization via Friedel-Crafts acylation, forming bis-benzothiophene byproducts. This is mitigated by using fresh acyl chloride and controlled reaction times.
Applications and Derivatives
Medicinal Chemistry
The compound serves as a precursor for antimicrobial and anti-inflammatory agents. Substitution at the phenyl ring (e.g., 4-methyl or 4-nitro groups) enhances bioactivity, as seen in derivatives like 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide.
Materials Science
Its rigid benzothiophene core facilitates incorporation into organic semiconductors, where the chloro group modulates electron-withdrawing characteristics.
Chemical Reactions Analysis
3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis and inhibit cell proliferation in various human tumor cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of similar benzothiophene derivatives against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results showed:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide may possess comparable anticancer activities, warranting further investigation.
Anti-inflammatory Activity
The structural features of this compound suggest potential anti-inflammatory effects. In vitro studies indicate that benzothiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The anti-inflammatory activity is hypothesized to occur through the inhibition of the NF-kB signaling pathway, which regulates immune response and inflammation. This inhibition leads to decreased production of inflammatory mediators such as cytokines and chemokines.
Antimicrobial Activity
Preliminary research has shown that benzothiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential application of this compound in treating bacterial infections.
Cardiovascular Disease Treatment
A recent patent application describes the use of related compounds as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase, suggesting potential applications in treating diabetes, kidney diseases, and heart failure . This highlights the versatility of benzothiophene derivatives in addressing significant health issues.
Mechanism of Action
The mechanism of action of 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide with structurally related derivatives, focusing on substituents, molecular weights, and key properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of benzothiophene precursors followed by carboxamide formation. Key reagents include nucleophiles (e.g., amines for substitution) and coupling agents like EDCI/HOBT for amide bond formation. Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, refluxing in dry dichloromethane under inert gas (N₂) improves intermediate stability . Purification via reverse-phase HPLC (methanol-water gradients) ensures high purity .
- Optimization Strategies : Design of Experiments (DoE) can systematically vary parameters (molar ratios, reaction time) to identify optimal conditions .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., benzothiophene protons at δ 7.2–8.1 ppm, amide NH at δ 10–12 ppm) .
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiophene C-S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Analytical Framework :
Assay Variability : Compare protocols (e.g., cell lines, kinase assays in vs. antimicrobial tests in ). Standardize IC50 measurements using positive controls.
Structural Confirmation : Verify compound identity via NMR/X-ray to rule out degradation or isomerism .
Statistical Analysis : Apply ANOVA to assess significance of divergent results, particularly for enzyme inhibition (e.g., mitogen-activated protein kinase 1 in ) .
Q. What computational strategies are effective in predicting the binding affinity of 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide to therapeutic targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., MAPK1) using PDB structures .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the chloro-substituted benzothiophene site .
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity and selectivity?
- Case Study :
- Chloro vs. Fluoro Substitution : Replace the 3-Cl group with F to evaluate changes in hydrophobic interactions with kinase ATP-binding pockets (see for analogous benzothiazole derivatives).
- Amide Linker Optimization : Introduce heterocyclic amines (e.g., imidazole in ) to enhance hydrogen bonding with residues like Asp168 in MAPK1 .
- Experimental Design : Synthesize derivatives via parallel synthesis, then screen using high-throughput kinase profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
